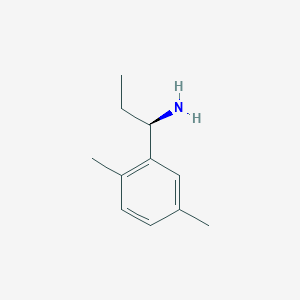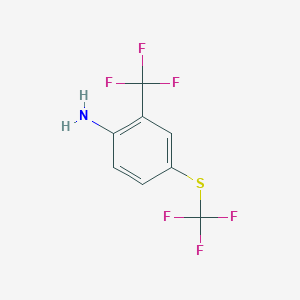
(1R)-1-(2,5-Dimethylphenyl)propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(2,5-Dimethylphenyl)propylamine: is an organic compound with the molecular formula C11H17N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,5-Dimethylphenyl)propylamine typically involves the reduction of the corresponding ketone or imine. One common method is the reductive amination of 2,5-dimethylacetophenone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen over a metal catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and enzymatic reduction are also employed to achieve the desired stereochemistry and efficiency.
化学反应分析
Types of Reactions:
Oxidation: (1R)-1-(2,5-Dimethylphenyl)propylamine can undergo oxidation to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Imine, nitrile.
Reduction: Secondary amines, tertiary amines.
Substitution: Halogenated derivatives, alkylated products.
科学研究应用
Chemistry: (1R)-1-(2,5-Dimethylphenyl)propylamine is used as a building block in organic synthesis. It is employed in the preparation of various chiral amines and other complex molecules.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism by which (1R)-1-(2,5-Dimethylphenyl)propylamine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release or uptake. The molecular targets and pathways involved include various enzymes, receptors, and transporters that are critical in biological processes.
相似化合物的比较
- (1R)-1-(2,3-Dimethylphenyl)propylamine
- (1R)-1-(2,4-Dimethylphenyl)propylamine
- (1R)-1-(3,4-Dimethylphenyl)propylamine
Comparison: While these compounds share a similar structural framework, the position of the methyl groups on the phenyl ring can significantly influence their chemical reactivity, biological activity, and physical properties. (1R)-1-(2,5-Dimethylphenyl)propylamine is unique due to its specific stereochemistry and the position of the methyl groups, which can affect its interaction with biological targets and its overall stability.
属性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC 名称 |
(1R)-1-(2,5-dimethylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-4-11(12)10-7-8(2)5-6-9(10)3/h5-7,11H,4,12H2,1-3H3/t11-/m1/s1 |
InChI 键 |
XPMSOVRYPXMULZ-LLVKDONJSA-N |
手性 SMILES |
CC[C@H](C1=C(C=CC(=C1)C)C)N |
规范 SMILES |
CCC(C1=C(C=CC(=C1)C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azaspiro[3.5]nonane-1,7-dione](/img/structure/B11760122.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760134.png)
![2-(4-methylphenyl)-3aH-imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B11760135.png)
![3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760143.png)
![tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate](/img/structure/B11760145.png)
![1-[3-(Bromomethyl)phenyl]-3-methylurea](/img/structure/B11760158.png)
![[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760165.png)

![[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane](/img/structure/B11760176.png)


![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760200.png)
![[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760208.png)
